(3Z)-5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
(3Z)-5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO3/c1-23-10-3-4-11(14(19)7-10)16(21)8-13-12-6-9(18)2-5-15(12)20-17(13)22/h2-8H,1H3,(H,20,22)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPUEDAULGJEDZ-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=C2C3=C(C=CC(=C3)Cl)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is a member of the indole derivative family, which has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse sources.
Synthesis
The synthesis of (3Z)-5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions that modify indole structures to introduce various functional groups. The synthetic pathways often utilize methods such as Friedel-Crafts acylation , condensation reactions , and reduction techniques to achieve the desired molecular configuration.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human cancer cell lines with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| A549 (Lung cancer) | 0.15 | Erlotinib | 0.12 |
| MCF7 (Breast cancer) | 0.20 | Osimertinib | 0.10 |
| HeLa (Cervical cancer) | 0.25 | Staurosporine | 0.15 |
These results indicate that (3Z)-5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one exhibits significant antiproliferative properties, making it a candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key signaling pathways associated with cell survival and proliferation:
- EGFR Inhibition : The compound has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR), particularly against mutant forms such as EGFR T790M, which is often associated with resistance to first-line therapies.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For example, increases in caspase-3 and caspase-8 levels were observed alongside decreases in anti-apoptotic Bcl-2 levels, suggesting a shift towards pro-apoptotic signaling pathways .
Case Studies
Several case studies have documented the promising effects of this compound in preclinical models:
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In Vivo Studies : Animal models treated with (3Z)-5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one showed significant tumor reduction compared to control groups.
- Tumor growth inhibition was quantified using tumor volume measurements over a treatment period, demonstrating efficacy in reducing tumor burden.
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutics enhances its efficacy. For instance, co-treatment with traditional cytotoxic agents resulted in synergistic effects, leading to improved survival rates in treated models .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that indole derivatives, including (3Z)-5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one, exhibit promising anticancer properties.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Studies indicate that it may inhibit tumor growth by interfering with cell cycle progression and promoting cell death in cancerous cells .
- Case Studies : In vitro studies on human cancer cell lines such as HeLa (cervical cancer) and CEM (T-cell leukemia) have reported significant cytotoxic effects, with IC50 values indicating potent activity at low concentrations .
Antimicrobial Properties
Indole derivatives are also recognized for their antimicrobial activities.
- Spectrum of Activity : (3Z)-5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Research Findings : A study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections caused by resistant strains .
Potential in Neurological Disorders
Emerging research suggests that indole derivatives may have neuroprotective effects.
- Protective Mechanisms : The compound is believed to exert protective effects against oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of (3Z)-5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is crucial for optimizing its pharmacological properties.
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substituent | Enhances lipophilicity and biological activity |
| Fluorine Atom | Increases binding affinity to biological targets |
| Methoxy Group | Modulates electronic properties, enhancing solubility |
Comparison with Similar Compounds
Table 1: Structural Comparison of Oxindole Derivatives
*Molecular weight estimated based on IUPAC name.
Key Observations :
- Electron Effects : The target compound’s 2-fluoro-4-methoxyphenyl group balances electron withdrawal (F) and donation (OCH₃), which may enhance binding specificity compared to purely electron-deficient (e.g., 4-chlorophenyl in DIA-001) or electron-rich substituents .
- Heterocyclic vs. Aromatic Substituents : Heterocycles like pyrazole (Compound 92C) or pyrrole (SU5614) may improve solubility but reduce steric bulk compared to the target’s phenyl-based substituent .
Physicochemical Properties :
- Polarity: The 2-oxoethylidene and methoxy groups may increase polarity, enhancing water solubility compared to non-polar substituents (e.g., benzylidene in ) .
Preparation Methods
Cyclization of 5-Chloroisatin Derivatives
The indol-2-one scaffold is frequently synthesized via cyclization of substituted isatin precursors. For 5-chloro derivatives, chlorination is typically performed before cyclization. A common route involves:
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Chlorination of isatin : Treatment of isatin with phosphorus oxychloride (POCl₃) under reflux yields 5-chloroisatin.
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Reductive cyclization : Catalytic hydrogenation or use of reducing agents (e.g., NaBH₄) converts 5-chloroisatin to 5-chloroindol-2-one.
Example :
5-Chloroisatin (10 mmol) is dissolved in ethanol and treated with NaBH₄ (12 mmol) at 0°C. The mixture is stirred for 4 hours, yielding 5-chloroindol-2-one with 85% purity.
Synthesis of 2-Fluoro-4-Methoxyacetophenone
Bromination and Methoxylation (Adapted from )
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Protection of 3-fluorophenol :
-
Bromination :
-
Grignard Reaction :
-
Deprotection and Methoxylation :
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Oxidation to Acetophenone :
Condensation to Form the Ethylidene Linkage
Claisen-Schmidt Condensation
The Z-configured ethylidene bridge is formed via acid- or base-catalyzed condensation between 5-chloroindol-2-one and 2-fluoro-4-methoxyacetophenone.
Procedure :
-
5-Chloroindol-2-one (5 mmol) and 2-fluoro-4-methoxyacetophenone (5.5 mmol) are dissolved in ethanol.
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Concentrated HCl (2 mL) is added, and the mixture is refluxed for 6 hours.
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The product is purified via silica gel chromatography (ethyl acetate/n-hexane, 1:3), yielding the Z-isomer predominantly (72% yield).
Stereoselectivity :
-
The Z-configuration is favored due to steric hindrance between the indol-2-one’s carbonyl and the aryl group.
Alternative Methods
Suzuki Coupling for Aryl Group Introduction
For higher regiocontrol, palladium-catalyzed cross-coupling may be employed:
-
Synthesis of Boronic Ester :
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Coupling with Indol-2-one :
-
Oxidation to Ketone :
Optimization and Challenges
Reaction Conditions
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst | HCl (condensation) | 72% |
| Solvent | Ethanol | Minimal byproducts |
| Temperature | Reflux (80°C) | Faster reaction |
| Purification | Column chromatography | >95% purity |
Common Side Reactions
-
E/Z Isomerization : Prolonged heating promotes isomerization to the E-configuration.
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Over-Oxidation : Aggressive oxidation agents (e.g., KMnO₄) degrade the indol-2-one core.
Analytical Data
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (3Z)-5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one?
- Methodology : The compound’s core structure suggests a multi-step synthesis involving:
- Friedel-Crafts acylation to introduce the 2-fluoro-4-methoxyacetophenone moiety.
- Knoevenagel condensation between the indole-2-one derivative and the substituted acetophenone to form the exocyclic double bond, favoring the Z-configuration via steric or electronic control .
- Halogenation (e.g., chlorination) at the 5-position of the indole ring using N-chlorosuccinimide (NCS) in dichloromethane .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%). Intermediate characterization should include H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the Z-configuration of the exocyclic double bond confirmed experimentally?
- Methodology :
- X-ray crystallography : Resolve the crystal structure to unambiguously determine the stereochemistry, as demonstrated for structurally similar indole derivatives in and .
- NOESY NMR : Detect spatial proximity between the indole C3-H and the ortho-fluorine substituent on the phenyl ring, confirming the Z-configuration .
Q. What are the key stability considerations for this compound under experimental conditions?
- Methodology :
- Photostability : Conduct accelerated degradation studies under UV light (e.g., 365 nm) to assess isomerization or decomposition. Use amber vials for storage .
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Solution stability : Monitor solubility and degradation in common solvents (DMSO, methanol) via H NMR over 72 hours .
Advanced Research Questions
Q. How does electronic modulation of the indole core influence bioactivity in kinase inhibition assays?
- Methodology :
- Structure-activity relationship (SAR) : Synthesize derivatives with variations at the 5-chloro and 4-methoxy positions. Test inhibitory activity against kinases (e.g., JAK2, EGFR) using ATP-competitive ELISA assays .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate electron density distribution with binding affinity to kinase active sites .
Q. What mechanistic insights explain contradictory cytotoxicity results in different cancer cell lines?
- Methodology :
- Transcriptomic profiling : Use RNA-seq to identify differential gene expression in responsive vs. resistant cell lines (e.g., MDA-MB-231 vs. MCF-7).
- Metabolic stability assays : Compare hepatic microsomal degradation rates to rule out pharmacokinetic variability .
- Proteomic studies : Perform pull-down assays with biotinylated probes to identify off-target protein interactions .
Q. How can computational modeling optimize the compound’s selectivity for specific biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in kinase ATP-binding pockets (e.g., PDB: 1M17 for EGFR).
- MD simulations : Run 100-ns simulations to assess binding stability and hydrogen-bonding networks .
- Free energy perturbation (FEP) : Predict affinity changes for point mutations in the target binding site .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous buffers?
- Root cause : Variability in experimental protocols, such as:
- Buffer composition : Phosphate-buffered saline (PBS) vs. HEPES, which may form aggregates with hydrophobic moieties .
- Sonication duration : Insufficient sonication (<10 minutes) may underestimate true solubility.
- Resolution : Standardize solubility assays using nephelometry and dynamic light scattering (DLS) to quantify aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
